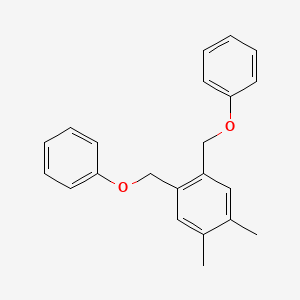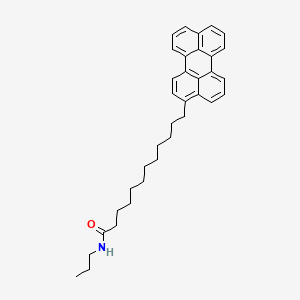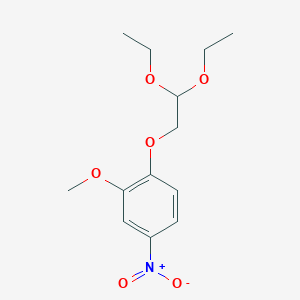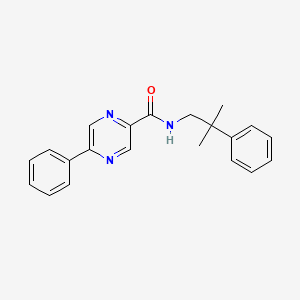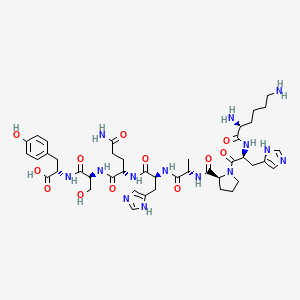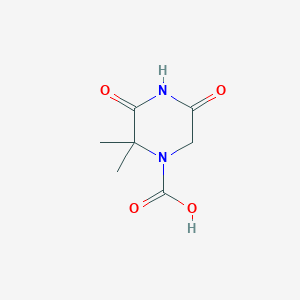
2,2-Dimethyl-3,5-dioxopiperazine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3,5-dioxopiperazine-1-carboxylic acid is a chemical compound with the molecular formula C₇H₁₀N₂O₄ and a molecular weight of 186.165 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,5-dioxopiperazine-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and leads to the formation of protected piperazines. Deprotection of these intermediates can then yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions can be optimized to ensure high yields and purity. Additionally, solid-phase synthesis and photocatalytic methods have been explored for the efficient production of piperazine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3,5-dioxopiperazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, can vary depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3,5-dioxopiperazine-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3,5-dioxopiperazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dioxopiperazine: A simpler member of the dioxopiperazine family, often referred to as cyclo-gly-gly.
2,5-Dimethyl-3-furoic acid: Another compound with a similar structural motif but different functional groups.
Uniqueness
2,2-Dimethyl-3,5-dioxopiperazine-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both dioxopiperazine and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
875256-25-0 |
|---|---|
Molekularformel |
C7H10N2O4 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
2,2-dimethyl-3,5-dioxopiperazine-1-carboxylic acid |
InChI |
InChI=1S/C7H10N2O4/c1-7(2)5(11)8-4(10)3-9(7)6(12)13/h3H2,1-2H3,(H,12,13)(H,8,10,11) |
InChI-Schlüssel |
IYLKHFGSVRNESE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)NC(=O)CN1C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14182276.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-dichlorophenyl)butanamide](/img/structure/B14182285.png)
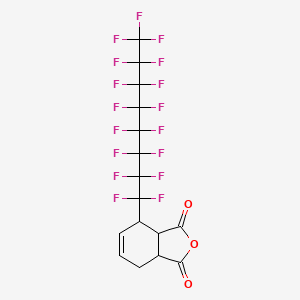

![N,N'-[Oxydi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14182298.png)
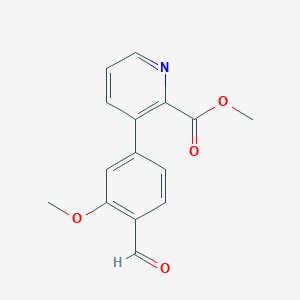
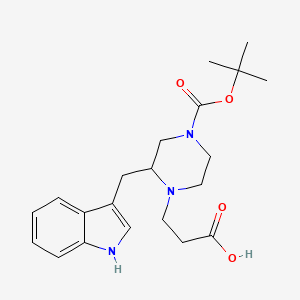
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-methylphenyl)-](/img/structure/B14182322.png)
